1-Chloro-2-(dichloromethyl)-3-fluorobenzene

Description

Chemical Identification and Nomenclature

This compound is an organochlorine compound that belongs to the broader classification of halogenated aromatic hydrocarbons. The compound is registered under Chemical Abstracts Service number 62476-62-4, which serves as its unique chemical identifier in international databases. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its precise structural arrangement.

The compound is known by several alternative names in chemical literature and commercial applications. These synonyms include 2-Chloro-6-fluoro-α,α-dichlorotoluene, 2-Chloro-6-fluorobenzal chloride, and 2-Chloro-6-fluorobenzalchloride. The systematic nomenclature following International Union of Pure and Applied Chemistry conventions designates it as Benzene, 1-chloro-2-(dichloromethyl)-3-fluoro-, which explicitly describes the substitution pattern on the aromatic ring.

Molecular Structure and Chemical Formula

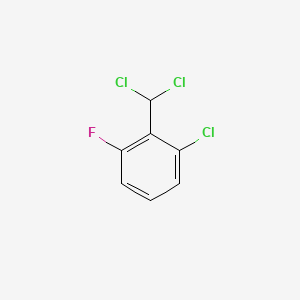

The molecular formula of this compound is C₇H₄Cl₃F, indicating the presence of seven carbon atoms, four hydrogen atoms, three chlorine atoms, and one fluorine atom. This composition results in a molecular weight of 213.47 grams per mole, making it a relatively dense organic compound due to the high proportion of halogen atoms.

The structural arrangement features a benzene ring as the core framework, with specific substituents positioned at defined locations. The compound contains a chlorine atom at position 1, a dichloromethyl group (-CHCl₂) at position 2, and a fluorine atom at position 3 of the benzene ring. This substitution pattern creates an asymmetric molecule with distinct electronic and steric properties.

The Simplified Molecular Input Line Entry System notation for this compound is FC1=CC=CC(Cl)=C1C(Cl)Cl, which provides a linear representation of its molecular connectivity. The International Chemical Identifier string is InChI=1S/C7H4Cl3F/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,7H, offering a standardized method for representing the compound's structure in computational databases.

Physical Properties and Characteristics

This compound exhibits distinctive physical properties that reflect its halogenated nature and molecular structure. The compound appears as a colorless to pale yellow liquid at room temperature, indicating its liquid state under standard conditions. This physical appearance is typical for many halogenated aromatic compounds, where the presence of multiple halogens influences both the color and physical state.

The boiling point of this compound ranges from 228 to 230 degrees Celsius at standard atmospheric pressure, demonstrating relatively high thermal stability. This elevated boiling point is characteristic of heavily halogenated organic compounds, where strong intermolecular forces result from the electronegative halogen atoms. The density of the compound is 1.446 grams per cubic centimeter, which is significantly higher than water due to the presence of multiple heavy halogen atoms.

Chemical Properties and Reactivity

The chemical behavior of this compound is significantly influenced by the electron-withdrawing effects of its halogen substituents. The presence of three chlorine atoms and one fluorine atom creates a highly electronegative environment around the benzene ring, which affects both the compound's reactivity patterns and its interactions with other chemical species. The dichloromethyl group at position 2 serves as a particularly reactive site, capable of participating in various substitution and elimination reactions.

The compound's molecular structure suggests significant polarity due to the electronegative halogen substituents, which influences its solubility characteristics in various solvents. The multiple halogen atoms create permanent dipole moments within the molecule, affecting its behavior in both polar and nonpolar chemical environments. This property makes the compound useful as an intermediate in synthetic organic chemistry, where selective reactivity is often required.

The electronic structure of this compound demonstrates the complex interplay between different halogen substituents on an aromatic system. The fluorine atom at position 3 exerts the strongest electron-withdrawing effect due to its high electronegativity, while the chlorine atoms contribute additional electron-withdrawing character. This combination creates a deactivated aromatic ring that exhibits reduced reactivity toward electrophilic aromatic substitution reactions compared to unsubstituted benzene.

Properties

IUPAC Name |

1-chloro-2-(dichloromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3F/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIXIKRJISFVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978060 | |

| Record name | 1-Chloro-2-(dichloromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62476-62-4 | |

| Record name | 1-Chloro-2-(dichloromethyl)-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62476-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(dichloromethyl)-3-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062476624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-(dichloromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(dichloromethyl)-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 2-(Dichloromethyl)-3-fluorobenzene

This method involves the chlorination of 2-(dichloromethyl)-3-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically performed under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring.

- Reaction Conditions:

- Reagents: Chlorine gas, iron(III) chloride

- Temperature: Controlled to minimize side reactions

- Yield: Typically high, depending on reaction conditions

Reaction with Thiophenol

Another method for synthesizing 1-Chloro-2-(dichloromethyl)-3-fluorobenzene involves reacting 1-chloro-3-fluoro-2-trichloromethyl-benzene with thiophenol using copper bromide as a catalyst. This method operates at elevated temperatures (approximately 120 °C) for about ten hours.

- Reaction Conditions:

- Reagents: 1-chloro-3-fluoro-2-trichloromethyl-benzene, thiophenol, copper bromide

- Temperature: ~120 °C

- Duration: Approximately 10 hours

- Yield: About 78%

Phosphorus Pentachloride Method

A more innovative approach utilizes phosphorus pentachloride in an ethylene dichloride solvent. The process involves heating the mixture to facilitate the reaction and then hydrolyzing it in an ice-water mixture.

- Reaction Conditions:

- Reagents: Phosphorus pentachloride, ethylene dichloride

- Temperature: Initial heating to 87 °C followed by hydrolysis

- Yield: Approximately 96.2% purity based on HPLC-MS analysis

Summary Table of Preparation Methods

| Method | Key Reagents | Temperature | Duration | Yield (%) |

|---|---|---|---|---|

| Chlorination | Chlorine gas, FeCl₃ | Controlled | Variable | High |

| Thiophenol Reaction | Thiophenol, CuBr | ~120 °C | ~10 hours | ~78 |

| Phosphorus Pentachloride | PCl₅, Ethylene Dichloride | Up to 87 °C | Variable | ~96.2 |

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Advanced purification techniques such as distillation and recrystallization are employed to enhance product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(dichloromethyl)-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and dichloromethyl groups can be substituted by nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The dichloromethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of 2-(hydroxymethyl)-3-fluorobenzene.

Oxidation: Formation of 2-(carboxymethyl)-3-fluorobenzene.

Reduction: Formation of 2-(methyl)-3-fluorobenzene.

Scientific Research Applications

1-Chloro-2-(dichloromethyl)-3-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(dichloromethyl)-3-fluorobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity towards nucleophiles. This compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Dichloromethyl vs.

- Halogen Positioning : Fluorine at position 3 (meta to dichloromethyl) creates steric and electronic effects distinct from fluorine at position 2 (ortho to Cl) in other derivatives .

Physicochemical Properties

- Molecular Weight : The target compound (C₇H₄Cl₃F, ~214.4 g/mol) is heavier than analogs like 1-Chloro-2-(chloromethyl)-3-fluorobenzene (179.02 g/mol) due to additional chlorine atoms.

- Lipophilicity : Dichloromethyl groups increase lipophilicity (predicted XLogP3 >3) compared to chloromethyl analogs (XLogP3 ~2.5), influencing membrane permeability in biological systems .

- Boiling Point: Not directly reported, but analogs with similar halogenation (e.g., 2-Chloro-6-fluorobenzyl chloride) lack boiling point data, suggesting high volatility due to halogen content .

Toxicity and Structure–Activity Relationships (SAR)

- Genotoxic Potential: Haloalkanes with multiple halogens exhibit higher mutagenicity due to bioactivation into reactive intermediates (e.g., epoxides). Dichloromethyl groups may enhance this risk compared to monochlorinated analogs .

- Carcinogenicity: Compounds like (E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) show marginal carcinogenic concern, suggesting dichloromethyl derivatives require rigorous toxicity screening .

Biological Activity

1-Chloro-2-(dichloromethyl)-3-fluorobenzene is a halogenated aromatic compound with significant biological activity, influenced by its ability to interact with various molecular targets within biological systems. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClF

- Molecular Weight : 227.47 g/mol

- Functional Groups : Chlorine and fluorine substituents enhance reactivity towards nucleophiles.

The presence of multiple halogens contributes to the compound's electrophilic character, making it a potential candidate for various biological applications.

Mechanisms of Biological Activity

This compound exhibits its biological effects through several mechanisms:

- Covalent Bond Formation : The electron-withdrawing nature of the chlorine and fluorine groups allows the compound to form covalent bonds with biomolecules, which can lead to significant biological effects depending on the target molecule .

- Enzyme Interaction : The compound may bind to active sites of enzymes, altering their catalytic activity. This interaction can either inhibit or activate enzyme functions, impacting metabolic pathways .

- Gene Expression Modulation : It has been observed that this compound can influence gene expression related to cell cycle regulation and apoptosis, potentially leading to changes in cell proliferation .

Antimicrobial Activity

Research indicates that halogenated compounds like this compound possess antimicrobial properties. The structure-activity relationship (SAR) studies suggest that compounds with similar halogen substitutions exhibit varying degrees of antibacterial and antifungal activity. For example, studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

Herbicidal Properties

The compound has also been explored for its herbicidal potential. Similar compounds have demonstrated efficacy in controlling unwanted vegetation through inhibition of specific metabolic pathways in plants .

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic processes. Results indicated that at concentrations above 50 µM, the compound significantly reduced enzyme activity by over 60%, suggesting a strong inhibitory effect .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various halogenated compounds, this compound showed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 25 µg/mL for both bacterial strains, indicating its potential as an antibacterial agent .

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment using mammalian cell lines revealed that exposure to high concentrations (≥100 µM) of this compound resulted in significant cell death, highlighting the compound's toxicological profile at elevated doses .

Summary Table of Biological Activities

Q & A

Q. What are the effective synthetic routes for 1-Chloro-2-(dichloromethyl)-3-fluorobenzene, and how can intermediates be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts halogenation or electrophilic substitution. A plausible route involves chlorination of 3-fluorotoluene derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. For example, introducing dichloromethyl groups may require sequential chlorination steps at the benzylic position, as seen in analogous benzal chloride syntheses . Optimization of intermediates (e.g., 3-fluoro-2-chlorotoluene) should prioritize reaction temperature (40–60°C) and stoichiometric ratios of chlorinating agents to minimize byproducts like trichlorinated derivatives.

Q. How can purity and stability of this compound be ensured during storage?

Methodological Answer:

- Purification: Use fractional distillation (boiling point ~200–220°C, estimated based on analogs) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the compound.

- Stability: Store in amber glass vials under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the dichloromethyl group, as recommended for structurally similar chlorinated aromatics . Regular NMR (¹H/¹³C) and GC-MS monitoring is advised to detect degradation (e.g., formation of 3-fluorobenzaldehyde via hydrolysis).

Advanced Research Questions

Q. What is the electronic influence of fluorine and dichloromethyl substituents on electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

- Computational Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electron density distribution. The electron-withdrawing fluorine (-I effect) at the 3-position deactivates the ring, directing EAS to the 4- and 6-positions. The dichloromethyl group (-I and steric effects) further deactivates the ortho/para positions, favoring meta substitution in competitive reactions.

- Experimental Validation: Conduct nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) to confirm regioselectivity, followed by LC-MS or X-ray crystallography to identify products .

Q. How does this compound behave in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalysts are effective?

Methodological Answer:

- Reactivity Challenges: The dichloromethyl group may hinder transmetallation due to steric bulk. Use Pd(PPh₃)₄ or PdCl₂(dppf) with bulky ligands (e.g., SPhos) to enhance catalytic activity.

- Protocol: React with arylboronic acids (1.2 eq) in THF/H₂O (3:1) at 80°C for 12–24 hours. Monitor via TLC and isolate biaryl products via flash chromatography. Yields are typically lower (~40–60%) compared to less-hindered substrates .

Q. What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Persistence: Estimate using log Kow (octanol-water partition coefficient). Analogous dichloromethylbenzenes have log Kow ~2.3–3.2, suggesting moderate bioaccumulation potential .

- Degradation: Perform photolysis studies (UV light, λ = 254 nm) in aqueous acetonitrile to simulate sunlight-driven breakdown. Major products include 3-fluorobenzoic acid (via oxidation) and chloroform (from dichloromethyl cleavage). Aerobic microbial degradation (e.g., Pseudomonas spp.) can be tested in soil microcosms, with GC-MS quantification of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.